molecular formula C26H25ClN2O6 B4103572 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4103572
M. Wt: 496.9 g/mol
InChI Key: YZDKKJSMDMMDNM-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a benzofuran moiety, and a morpholine group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the benzofuran moiety, followed by the introduction of the chlorophenyl group and the morpholine group. Key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.

    Formation of the Pyrrolidinone Ring: This can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.

    Attachment of the Morpholine Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in oxidative stress and inflammation.

    Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-piperidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-pyrrolidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O6/c1-33-19-7-3-5-17-15-20(35-25(17)19)23(30)21-22(16-4-2-6-18(27)14-16)29(26(32)24(21)31)9-8-28-10-12-34-13-11-28/h2-7,14-15,22,31H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDKKJSMDMMDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC(=CC=C4)Cl)CCN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

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